5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a dichlorophenyl group, and a pyrrolone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the dichlorophenyl group: This step might involve a halogenation reaction followed by a coupling reaction to attach the dichlorophenyl group to the benzimidazole ring.
Formation of the pyrrolone moiety: This could involve cyclization reactions where the appropriate precursors are reacted under specific conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The dichlorophenyl group might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Investigated for its ability to act against various microbial strains.
Industry
Dye and Pigment Production: Possible use in the synthesis of dyes and pigments.
Polymer Chemistry: Applications in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one: Lacks the amino group.
5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the dichlorophenyl group.
Uniqueness
The presence of both the dichlorophenyl group and the amino group in 5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one might confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3,4-dichlorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-6-5-9(7-11(10)19)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7H,8,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXTVZPNVZDYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.